2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. It was developed by Takeda Pharmaceutical Company Limited and is currently in clinical trials for the treatment of lymphoma, leukemia, and solid tumors.
Mechanism of Action
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide works by inhibiting the activity of BTK, ITK, and TEC kinase, which are all involved in the signaling pathways that promote cancer cell growth and survival. By inhibiting these kinases, 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide can prevent the proliferation of cancer cells and induce their death.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide has been shown to have potent anti-tumor activity in preclinical studies. It has been demonstrated to induce apoptosis (cell death) in cancer cells and inhibit their proliferation. 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide is its specificity for BTK, ITK, and TEC kinase, which makes it a promising candidate for the treatment of various types of cancers. However, one of the limitations of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide is its potential for off-target effects, which could lead to unwanted side effects.
Future Directions
There are several potential future directions for the development of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide. One possibility is the combination of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Another possibility is the development of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide as a precision medicine, where patients are selected based on their genetic profile to ensure optimal treatment efficacy. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide in clinical trials, and to identify biomarkers that can predict patient response to the drug.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide involves several steps, including the reaction of 4-chlorobenzonitrile with potassium tert-butoxide, followed by the reaction of the resulting intermediate with 3-trifluoromethoxyaniline. The final step involves the reaction of the intermediate with acetic anhydride to yield 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide.
Scientific Research Applications
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide has been extensively studied for its potential use in the treatment of various types of cancers. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c16-11-6-4-10(5-7-11)8-14(21)20-12-2-1-3-13(9-12)22-15(17,18)19/h1-7,9H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRQPJCMFILAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.